Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate
Description
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate is a β-keto ester derivative featuring a tosyl (4-methylbenzenesulfonyl) group at the β-position of the α,β-unsaturated ester. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as 4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines and methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates . Its reactivity is attributed to the electron-withdrawing tosyl group, which enhances the electrophilicity of the α,β-unsaturated system, facilitating cyclization and nucleophilic substitution reactions.
Properties
Molecular Formula |
C12H14O5S |
|---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyloxybut-2-enoate |
InChI |
InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3 |
InChI Key |
QBENOPMVGLDWSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters
Mechanism :
- Tosylation : The β-hydroxyl group of the enolate intermediate reacts with TsCl to form the tosylate.
- Stereocontrol : The Z-isomer dominates due to steric and electronic factors favoring the less hindered configuration.
Example Protocol (adapted from):
- Step 1 : Dissolve methyl but-2-enoate (15.0 mmol) and TsCl (22.5 mmol) in MeCN (15 mL).
- Step 2 : Add TMEDA (22.5 mmol) at -15°C. Stir for 1 hour at this temperature, then warm to 25°C.
- Step 3 : Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography.
Advantages :
- High yields (71–82%) under optimized conditions.
- Simple workup and purification.
Limitations :
- Requires strict control of temperature to avoid side reactions.
- Selectivity depends on substrate steric effects rather than explicit stereodirecting agents.
Stereoselective Synthesis via Chelation Control
For precise Z-selectivity, lithium chloride (LiCl) is employed to chelate intermediates, enforcing a syn-periplanar geometry during tosylation. This method is critical for applications requiring high enantiomeric excess.
Optimized Conditions
| Parameter | Description | Yield Range | E/Z Ratio | Source |
|---|---|---|---|---|
| Reagents | TsCl, TMEDA, LiCl | 60–70% | >98:2 (Z) | |
| Solvent | MeCN | – | – | |
| Temperature | 0–5°C | – | – |
Mechanism :
- Enolate Formation : LiCl chelates the enolate oxygen, forcing a Z-configuration.
- Tosylation : TsCl reacts with the chelated enolate, yielding the Z-tosylate.
Example Protocol (adapted from):
- Step 1 : Suspend methyl but-2-enoate (15.0 mmol), TsCl (22.5 mmol), TMEDA (22.5 mmol), and LiCl (22.5 mmol) in MeCN (15 mL).
- Step 2 : Stir at 0–5°C for 1 hour, then warm to 25°C.
- Step 3 : Workup as above, yielding Z-selective product.
Key Insights :
- LiCl enhances Z-selectivity by stabilizing the syn-enolate intermediate.
- Yields are slightly lower than non-selective methods due to chelation-induced steric hindrance.
Titanate-Catalyzed Alternative Method
A less conventional approach utilizes titanium-based catalysts to facilitate tosylation under milder conditions. This method is advantageous for sensitive substrates.
Reaction Parameters
| Parameter | Description | Yield Range | Selectivity | Source |
|---|---|---|---|---|
| Catalyst | FeCl₃, TMEDA, SIPr·HCl (N-heterocyclic carbene) | 71% | Not reported | |
| Solvent | THF | – | – | |
| Temperature | 0°C | – | – |
Mechanism :
- Mixed Titanate Formation : Titanium reagents activate the tosyl chloride.
- Tandem Transfer : The activated TsO⁻ group is transferred to the enolate.
Example Protocol (adapted from):
- Step 1 : Combine FeCl₃ (0.75 mmol), TMEDA (1.5 mmol), and SIPr·HCl (0.75 mmol) in THF.
- Step 2 : Add a titanate intermediate (pre-prepared) at 0°C.
- Step 3 : Stir for 6–8 hours, then quench and extract.
Advantages :
- Avoids high temperatures, reducing decomposition risks.
- Compatible with moisture-sensitive substrates.
Limitations :
- Requires pre-synthesized titanate intermediates.
- Lower yields compared to TsCl/amine methods.
Comparative Analysis of Methods
| Method | Yield | Selectivity (Z) | Complexity | Scalability |
|---|---|---|---|---|
| TsCl + Bases | 71–82% | Moderate | Low | High |
| TsCl + LiCl | 60–70% | >98% | Moderate | Moderate |
| Titanate | 71% | Not reported | High | Low |
Recommendations :
- High-Yield Applications : Use TsCl with TMEDA ().
- Z-Selective Needs : Employ TsCl with LiCl and TMEDA ().
- Sensitive Substrates : Opt for titanate-mediated methods ().
Critical Challenges and Solutions
- Byproduct Formation : Excess TsCl may lead to bis-tosylation.
- Solution : Use stoichiometric TsCl (1.5–2.0 equivalents).
- Stereochemical Drift : Thermal instability of Z-isomers.
- Solution : Store products at -20°C under inert atmosphere.
- Purification : Polarity mismatch between product and byproducts.
- Solution : Use silica gel chromatography with hexane/EtOAc gradients ().
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles.
Addition Reactions: The double bond in the but-2-enoate moiety can participate in addition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like dimethyl malonate and methyl acetoacetate . Reaction conditions often involve the use of bases such as sodium hydride and solvents like THF .
Major Products
The major products formed from these reactions include Michael adducts such as trimethyl 3-(4-methylbenzenesulfonyl)prop-1-ene-1,1,2-tricarboxylate and dimethyl (Z)-2-acetyl-3-(4-methylbenzenesulfonyl)but-2-enedioate .
Scientific Research Applications
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate involves its reactivity as an electrophile due to the presence of the tosyl group. The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by a nucleophile. This reactivity is leveraged in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following compounds share structural similarities with Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate but differ in substituents and functional groups:
| Compound Name | Substituent at β-Position | Key Structural Features |
|---|---|---|
| Methyl 3-[[(trifluoromethyl)sulfonyl]oxy]but-2-enoate | Trifluoromethylsulfonyl (CF₃SO₂) | High electronegativity, strong EWG* |
| Methyl 4-(4-methoxyphenyl)-2-oxo-3-butenoate | 4-Methoxyphenyl | Aromatic ring with electron-donating group |
| 3-Ethylpentan-3-yl (Z)-2-(4-fluorobenzyl) derivatives | Fluorobenzyl + trifluoromethylsulfonyl | Branched alkyl chain, fluorinated aryl group |
*EWG: Electron-Withdrawing Group
Key Differences :
- Electrophilicity: The trifluoromethylsulfonyl group in Methyl 3-[[(trifluoromethyl)sulfonyl]oxy]but-2-enoate is more electron-withdrawing than the tosyl group, leading to higher reactivity in SN2 and conjugate addition reactions .
- Steric Effects : The 3-ethylpentan-3-yl derivatives (e.g., 2n, 2o) exhibit bulkier alkyl chains, which may hinder reactivity in sterically demanding environments .
- Aromatic Interactions: Methyl 4-(4-methoxyphenyl)-2-oxo-3-butenoate contains a methoxy-substituted aryl group, enabling π-π stacking interactions absent in sulfonyloxy analogues .
Comparison with Trifluoromethylsulfonyl Analogues
Physicochemical Properties
| Property | This compound | Methyl 3-[[(trifluoromethyl)sulfonyl]oxy]but-2-enoate |
|---|---|---|
| Molecular Formula | C₁₂H₁₄O₅S | C₆H₇F₃O₅S |
| Molar Mass (g/mol) | ~286 (estimated) | 248.18 |
| Density (g/cm³) | Not reported | 1.474 (predicted) |
| Boiling Point (°C) | Not reported | 248.3 (predicted) |
Notes:
Research Findings and Challenges
- Reactivity Trade-offs : While the trifluoromethylsulfonyl group enhances electrophilicity, it also increases susceptibility to hydrolysis compared to the tosyl group .
- Catalytic Efficiency : Metallaphotoredox methods for trifluoromethylsulfonyl derivatives require precise control of light and catalysts, whereas tosyl-based syntheses rely on conventional thermal conditions .
- Crystallinity : Hydrogen bonding patterns (e.g., Etter’s graph set analysis) may differ between sulfonyloxy and aryl-substituted derivatives, affecting crystallization behavior .
Biological Activity
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Ester Group : The methyl ester contributes to its solubility and reactivity.
- Sulfonyl Group : The presence of the 4-methylbenzenesulfonyl moiety enhances its interaction with biological targets.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. This activity is primarily attributed to their ability to scavenge free radicals, thereby preventing cellular damage and inflammation .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor . Specifically, it may inhibit enzymes involved in inflammatory pathways, such as lipoxygenases (LOX). Inhibitors of LOX are valuable in treating conditions like asthma and arthritis due to their role in the inflammatory response .
The mechanisms through which this compound exerts its effects include:
- Radical Scavenging : By donating electrons to free radicals, the compound reduces oxidative stress.
- Enzyme Interaction : It may bind to active sites of enzymes, thereby inhibiting their function and altering metabolic pathways.
Case Studies and Experimental Data
- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition of LOX activity in cell cultures, suggesting its potential therapeutic use in inflammatory diseases .
- Animal Models : In vivo studies have shown that administration of this compound reduced markers of inflammation in animal models, indicating a promising avenue for further clinical research .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antioxidant Activity | Enzyme Inhibition | Clinical Relevance |
|---|---|---|---|
| This compound | High | Moderate | Potential anti-inflammatory agent |
| Similar Compound A | Moderate | High | Established anti-inflammatory |
| Similar Compound B | Low | Low | Limited clinical applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
